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L-TYROSINE (D7; 15N)

Cat. No.: B1579882
M. Wt: 189.23
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of L-Tyrosine in Biological Systems and its Research Importance

L-Tyrosine is a non-essential amino acid in mammals, meaning it can be synthesized in the body from the essential amino acid L-phenylalanine. ontosight.airoyalsocietypublishing.org It serves as a fundamental building block for protein synthesis. creative-proteomics.com Beyond this primary role, L-Tyrosine is a crucial precursor for the biosynthesis of several vital molecules. Its phenolic side chain is a key feature, making it a substrate for post-translational modifications like phosphorylation by protein kinases, a critical step in many signal transduction pathways. ontosight.ai

The metabolic fate of L-Tyrosine is diverse and significant. It is the starting point for the synthesis of:

Catecholamines: A class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). examine.com These molecules are fundamental for regulating mood, cognitive function, and the body's response to stress. nih.gov

Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3) are synthesized from tyrosine residues in the thyroglobulin protein. creative-proteomics.com These hormones are the primary regulators of the body's metabolism.

Melanin (B1238610): The pigment responsible for coloration in skin, hair, and eyes.

Given its central role in these critical physiological processes, L-Tyrosine is of significant research interest. ontosight.ai Studies involving L-Tyrosine help to elucidate the mechanisms of neurotransmission, hormonal regulation, and protein metabolism. examine.comd-nb.info Dysregulation of tyrosine metabolism is implicated in several pathological conditions, including phenylketonuria (PKU), tyrosinemia, and certain cancers, making it a key area of investigation for developing therapeutic strategies. royalsocietypublishing.orgcreative-proteomics.comexamine.com

Specific Utility of L-TYROSINE (D7; 15N) as a Dual-Labeled Compound in Contemporary Research Methodologies

L-Tyrosine (D7; 15N) is a specially designed stable isotope-labeled version of L-Tyrosine. medchemexpress.com In this compound, the nitrogen atom in the amino group is replaced with its heavy isotope, ¹⁵N, and seven of the hydrogen atoms are replaced with deuterium (B1214612) (D or ²H). medchemexpress.commedchemexpress.com This dual-labeling provides a powerful tool for researchers, allowing for more sophisticated and detailed metabolic tracing.

The presence of both ¹⁵N and D labels allows scientists to simultaneously track the nitrogen and the carbon skeleton of the amino acid as it is metabolized. This is particularly useful in complex studies where the amino acid might undergo various transformations, such as transamination (removal of the amino group) or incorporation into different metabolic pathways.

The key advantages of using a dual-labeled compound like L-Tyrosine (D7; 15N) include:

Enhanced Tracking: It allows for the differentiation of the labeled molecule from other naturally occurring molecules and from other tracers that might be used in the same experiment.

Internal Standard: It serves as an ideal internal standard for isotope-dilution mass spectrometry (IDMS), which is a highly accurate method for quantifying molecules in complex biological samples. ckisotopes.com The known concentration of the heavy, labeled standard allows for precise measurement of its light, unlabeled counterpart.

Metabolic Flux Analysis: In studies of metabolic pathways, the distinct mass shift caused by the seven deuterium atoms and one ¹⁵N atom provides a clear signal in mass spectrometry analysis, facilitating the tracing of the atoms through various metabolic intermediates. sochob.cl

PropertyDescription
Compound Name L-Tyrosine (D7; 15N)
Isotopic Labels Deuterium (D, ²H), Nitrogen-15 (B135050) (¹⁵N)
Labeling Detail 7 Deuterium atoms, 1 Nitrogen-15 atom
Primary Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Key Advantage Allows simultaneous tracing of the amino acid's nitrogen and carbon skeleton.

Scope and Academic Focus of Research Utilizing L-TYROSINE (D7; 15N)

The unique properties of L-Tyrosine (D7; 15N) make it a valuable tool in a variety of research areas, primarily within the fields of metabolism, metabolomics, and proteomics. medchemexpress.comisotope.com Its application as a labeled internal standard is crucial for quantitative studies that require high accuracy and precision. medchemexpress.com

Specific research applications include:

Protein and Amino Acid Metabolism: Researchers use L-Tyrosine (D7; 15N) to study the dynamics of protein turnover—the continuous synthesis and degradation of proteins in the body. ckisotopes.com By introducing the labeled amino acid, they can measure the rate at which it is incorporated into new proteins and the rate at which it is released from protein breakdown.

Neurotransmitter Dynamics: Given that tyrosine is a direct precursor to catecholamines, L-Tyrosine (D7; 15N) is used to trace the synthesis and turnover of dopamine and norepinephrine in the brain and other tissues. sochob.cl This is critical for understanding neurological and psychiatric conditions where these neurotransmitter systems are dysregulated.

Metabolic Flux Analysis in Disease: In cancer research, metabolic pathways are often reprogrammed. Stable isotope tracing with compounds like L-Tyrosine (D7; 15N) helps to map these changes, identifying potential therapeutic targets. mdpi.com For instance, it can be used to trace the transformation of nutritional tyrosine into dopamine within pancreatic beta cells to study glucose tolerance. sochob.cl

Clinical Diagnostics: Labeled amino acids are used as internal standards in mass spectrometry-based tests, such as newborn screening for metabolic disorders like Phenylketonuria (PKU). otsuka.co.jp

The following table summarizes key research findings from studies that could utilize dual-labeled tyrosine:

Research AreaFindingSignificance
Glucose Metabolism Nutritional tyrosine content in a meal affects circulatory levels of L-DOPA and dopamine, which in turn can influence glucose tolerance and insulin (B600854) secretion. sochob.clProvides evidence for a gut-pancreas axis in which dietary amino acids can directly impact glucose homeostasis.
Quantitative Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enables accurate relative quantification of thousands of proteins, identifying changes in response to various stimuli. creative-proteomics.comckgas.comAllows for global analysis of cellular responses, crucial for understanding signal transduction and disease mechanisms.
Whole-Body Protein Turnover Oral "sip-feeding" of stable isotope-labeled amino acids is a feasible alternative to traditional infusion techniques for measuring whole-body protein metabolism. isotope.comOffers a less invasive method for studying protein kinetics in human subjects.

Properties

Molecular Weight

189.23

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Tyrosine D7; 15n Integration

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The incorporation of stable isotopes like deuterium (B1214612) and 15N into amino acids has revolutionized NMR spectroscopy, enabling the study of larger and more complex proteins. acs.org L-TYROSINE (D7; 15N) is particularly valuable due to the unique properties it imparts to the protein under investigation.

Protein Structure Determination via L-TYROSINE (D7; 15N) Labeling

The determination of high-resolution protein structures by NMR relies on the ability to resolve and assign individual atomic signals. For proteins larger than 15 kDa, severe signal overlap and rapid signal decay (relaxation) make this a formidable challenge. acs.orgnih.gov Isotopic labeling with 15N and deuterium, as in L-TYROSINE (D7; 15N), helps to overcome these limitations.

The primary advantage of deuteration is the reduction of proton density, which simplifies complex proton NMR spectra and slows down relaxation, leading to sharper signals. researchgate.net When L-TYROSINE (D7; 15N) is incorporated into a protein that is otherwise highly deuterated, the remaining protons on the tyrosine residue can provide crucial distance restraints for structure calculation through Nuclear Overhauser Effect (NOE) experiments. acs.org The 15N label allows for the use of heteronuclear correlation experiments, which disperse the signals into a second dimension, further reducing spectral overlap. nih.gov

Table 1: Key NMR Experiments for Structure Determination Utilizing Isotopic Labeling

NMR ExperimentPurposeIsotopic Labeling Requirement
2D [¹H,¹⁵N]-HSQCProvides a "fingerprint" of the protein, with one peak per non-proline residue.Uniform ¹⁵N labeling.
3D NOESY-[¹⁵N]-HSQCMeasures through-space correlations between protons, providing distance restraints.Uniform ¹⁵N labeling, often with deuteration to reduce complexity.
Triple-Resonance Experiments (e.g., HNCA, HNCACB)Correlates backbone amide protons and nitrogens with adjacent carbon atoms for sequential assignment.Uniform ¹³C and ¹⁵N labeling.

This table summarizes common NMR experiments and their reliance on isotopic labeling for protein structure determination.

Research has demonstrated that selective protonation of specific residues like tyrosine in a deuterated background is a powerful strategy for obtaining structural information on large proteins. For example, in the study of a 47 kDa homodimer, the selective introduction of protonated amino acids into a deuterated, 15N-labeled protein was instrumental in generating distance restraints for structure determination.

Investigation of Protein Dynamics and Conformational Changes Using L-TYROSINE (D7; 15N)

Proteins are not static entities; their functions are intrinsically linked to their dynamic nature, which spans a wide range of timescales. d-nb.info NMR spectroscopy is uniquely suited to probe these motions at an atomic level. The use of L-TYROSINE (D7; 15N) provides a specific probe to monitor the dynamics of tyrosine residues, which are often located in functionally important regions of proteins, such as active sites or protein-protein interfaces. d-nb.info

By measuring relaxation parameters such as the longitudinal (R1) and transverse (R2) relaxation rates and the heteronuclear NOE (hNOE) of the 15N-labeled backbone amide of the tyrosine residue, researchers can gain insights into motions on the picosecond to nanosecond timescale. d-nb.info Deuteration of the surrounding protein helps to minimize the influence of dipolar interactions from other protons, allowing for a more accurate measurement of the dynamics at the tyrosine site.

Furthermore, conformational changes occurring on slower timescales (microseconds to milliseconds) can be investigated using techniques like relaxation dispersion NMR. These experiments can detect the exchange between different conformational states of the protein. By selectively labeling tyrosine with L-TYROSINE (D7; 15N), it is possible to characterize the dynamic behavior of this specific residue during functionally relevant conformational transitions. d-nb.info

Ligand Binding and Protein-Interaction Studies Employing L-TYROSINE (D7; 15N) Residues

Understanding how proteins interact with other molecules, including small molecule ligands, other proteins, and nucleic acids, is fundamental to biology. NMR spectroscopy is a powerful tool for mapping these interaction surfaces and determining binding affinities. The incorporation of L-TYROSINE (D7; 15N) can significantly aid these studies.

When a ligand binds to a protein, it can cause changes in the chemical environment of nearby amino acid residues. These changes are reflected in the chemical shifts of their corresponding peaks in an NMR spectrum, a phenomenon known as chemical shift perturbation (CSP). By monitoring the changes in the [¹H,¹⁵N]-HSQC spectrum of a 15N-labeled protein upon addition of a ligand, the binding site can be mapped onto the protein structure. nih.gov

Selectively labeling with L-TYROSINE (D7; 15N) allows researchers to specifically observe the response of tyrosine residues to ligand binding. This is particularly useful when tyrosines are known or suspected to be involved in the interaction. For instance, a differential-labeling NMR technique was used to identify the dimer interface of the regulatory domain of tyrosine hydroxylase. This involved creating a mixed dimer with one monomer being completely deuterated and 15N-labeled, and the other being protonated and unlabeled. nih.gov

Advancement of NMR Techniques with Deuterated and 15N-Labeled Tyrosine

The development of advanced NMR techniques has been closely intertwined with advances in isotopic labeling strategies. The combination of deuteration and 15N-labeling, as found in L-TYROSINE (D7; 15N), has been critical for the development and application of methods like Transverse Relaxation-Optimized Spectroscopy (TROSY). acs.org

TROSY is a revolutionary technique that significantly reduces signal line widths in the NMR spectra of large proteins, extending the size limit of molecules that can be studied by solution NMR to over 100 kDa. acs.org The success of TROSY relies on the constructive interference between two different relaxation mechanisms, which is only effective in highly deuterated, 15N-labeled proteins. chemie-brunschwig.ch The use of L-TYROSINE (D7; 15N) in a deuterated protein provides sharp, well-resolved signals for the tyrosine residues, even in very large biomolecular complexes.

Selective Isotopic Labeling Strategies for Aromatic Residues in Large Protein Systems

For very large proteins, even with uniform deuteration and TROSY techniques, spectral overlap can still be a significant problem. ethz.ch This has led to the development of selective isotopic labeling strategies, where only specific types of amino acids, or even specific atoms within an amino acid, are isotopically labeled. nih.govethz.ch

The selective labeling of aromatic residues like tyrosine and phenylalanine is of particular interest because their side chains are often involved in crucial biological functions. d-nb.info However, the metabolic pathways of aromatic amino acids in expression systems like E. coli can be complex, leading to isotopic scrambling to other residues. ethz.ch

To circumvent this, researchers have developed specialized expression systems and precursor compounds to achieve highly specific labeling of tyrosine. acs.orgd-nb.info Cell-free protein synthesis is another powerful approach that allows for the direct incorporation of labeled amino acids like L-TYROSINE (D7; 15N) into the growing polypeptide chain without the issue of metabolic scrambling. d-nb.info This method ensures that the isotopic label is confined to the desired tyrosine residues, simplifying the resulting NMR spectra and facilitating their analysis.

Mass Spectrometry (MS)-Based Methodologies

In addition to NMR, mass spectrometry has become an indispensable tool in proteomics, offering high sensitivity for detecting and quantifying proteins and their modifications. sigmaaldrich.com L-TYROSINE (D7; 15N) and other stable isotope-labeled amino acids are central to many quantitative MS-based methodologies.

One of the most prominent techniques is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of a specific amino acid. For example, one population is grown in media containing normal "light" L-tyrosine, while the other is grown in media containing "heavy" L-TYROSINE (D7; 15N).

After a period of growth, the proteins from both cell populations are extracted, combined, and analyzed by mass spectrometry. The mass difference between the light and heavy forms of the tyrosine-containing peptides allows for the precise quantification of the relative abundance of each protein in the two samples.

Table 2: Applications of L-TYROSINE (D7; 15N) in Mass Spectrometry

MS-Based TechniqueApplicationRole of L-TYROSINE (D7; 15N)
SILACQuantitative proteomics to compare protein abundance between different cell states.Serves as the "heavy" labeled amino acid for metabolic incorporation.
Metabolic Flux AnalysisTracing the flow of metabolites through biochemical pathways.Acts as a tracer to follow the fate of tyrosine in metabolism. medchemexpress.com
Internal StandardAccurate quantification of endogenous L-tyrosine in biological samples.Added to a sample in a known amount to correct for sample loss and ionization variability.

This table outlines key mass spectrometry techniques and the role of L-TYROSINE (D7; 15N) in each.

These quantitative proteomics experiments are invaluable for studying changes in protein expression levels in response to various stimuli, identifying protein-protein interactions, and characterizing protein turnover rates.

Quantitative Proteomics via Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) Incorporating L-TYROSINE (D7; 15N)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a robust method for in vivo quantitative proteomics. ckgas.com This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids, such as L-TYROSINE (D7; 15N), into the entire proteome of cultured cells. ckgas.comisotope.com By growing one cell population in a medium containing the "heavy" L-Tyrosine and another in a medium with the "light" (unlabeled) version, a direct comparison of protein abundance can be made when the cell lysates are mixed. isotope.comoup.com

The key advantage of SILAC is that the heavy and light samples are combined at the beginning of the experimental workflow, which minimizes variability that can be introduced during sample preparation. isotope.comoup.com When the mixed protein samples are digested, typically with trypsin, every resulting peptide containing tyrosine will exist as a pair: one with the natural isotope abundance and one with the increased mass from the incorporated L-TYROSINE (D7; 15N). isotope.com Mass spectrometry analysis of these peptide pairs allows for the accurate relative quantification of proteins between the two cell populations. This approach has been widely adopted for studying changes in protein expression, protein-protein interactions, and post-translational modifications. ckgas.comcreative-peptides.com

Table 1: Key Features of SILAC using L-TYROSINE (D7; 15N)

FeatureDescription
Principle In vivo metabolic labeling of proteins with "heavy" amino acids. ckgas.com
Isotope Label L-TYROSINE (D7; 15N) serves as the "heavy" amino acid.
Process Cells are cultured in media containing either "heavy" or "light" L-Tyrosine. oup.com
Quantification Relative protein abundance is determined by the ratio of "heavy" to "light" peptide signals in the mass spectrometer.
Advantages High accuracy and reproducibility due to early sample mixing. ckgas.comisotope.com

Targeted Metabolomics and Quantitative Analysis of Tyrosine Metabolism using L-TYROSINE (D7; 15N) as an Internal Standard

In targeted metabolomics, L-TYROSINE (D7; 15N) is frequently employed as an internal standard for the accurate quantification of endogenous L-tyrosine and its metabolites. otsuka.co.jp Internal standards are crucial for correcting for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. By adding a known amount of the stable isotope-labeled L-TYROSINE (D7; 15N) to a biological sample at an early stage, any loss of the analyte during the procedure will be mirrored by a proportional loss of the internal standard. oup.com

This approach allows for precise and accurate quantification of L-tyrosine levels in various biological matrices, which is essential for studying metabolic pathways and diagnosing metabolic disorders. chromservis.eushoko-sc.co.jp For instance, alterations in tyrosine metabolism are associated with several diseases, and the ability to reliably measure tyrosine concentrations is vital for both research and clinical diagnostics. nih.gov The use of a stable isotope-labeled internal standard like L-TYROSINE (D7; 15N) ensures that the quantitative data is robust and reliable. otsuka.co.jp

Metabolic Tracing Studies with L-TYROSINE (D7; 15N) for Elucidating Biochemical Pathways

Metabolic tracing, or flux analysis, utilizes stable isotope-labeled compounds like L-TYROSINE (D7; 15N) to follow the metabolic fate of the compound through various biochemical pathways. chromservis.eu By introducing L-TYROSINE (D7; 15N) into a biological system, researchers can track the incorporation of the deuterium and nitrogen-15 (B135050) isotopes into downstream metabolites. This provides a dynamic view of metabolic fluxes, revealing the rates of synthesis and degradation of compounds within a pathway. chromservis.eu

This is a significant advantage over static metabolomic measurements, which only provide a snapshot of metabolite concentrations. chromservis.eu For example, tracing the labeled atoms from L-TYROSINE (D7; 15N) can help elucidate the pathways of its catabolism, such as the homoprotocatechuate pathway in certain bacteria, or its conversion to important molecules like catecholamines and thyroid hormones. caymanchem.comnih.gov These studies are fundamental to understanding the regulation of metabolic networks in both health and disease. chromservis.eu

Peptidomics and Mass Spectrometry for Peptide Quantitation Employing L-TYROSINE (D7; 15N)

In the field of peptidomics, which focuses on the global study of peptides in a biological system, L-TYROSINE (D7; 15N) can be used for accurate peptide quantification. researchgate.net Similar to its use in proteomics, stable isotope-labeled peptides containing L-TYROSINE (D7; 15N) can serve as internal standards for the quantification of their endogenous, unlabeled counterparts. oup.com This is particularly important for the absolute quantification of peptides, where a precise concentration is required.

The methodology often involves spiking a known quantity of the "heavy" synthetic peptide into the sample. nih.gov During mass spectrometric analysis, the ratio of the signal intensity of the endogenous "light" peptide to the "heavy" standard allows for the calculation of the absolute concentration of the peptide of interest. nih.gov This approach provides high accuracy and precision, which is critical for validating potential biomarkers and for quantitative studies of peptide hormones and neuropeptides. researchgate.net

Advancements in Mass Spectrometry Instrumentation for Deuterium and 15N Detection

The effective use of L-TYROSINE (D7; 15N) is intrinsically linked to advancements in mass spectrometry instrumentation. High-resolution mass spectrometers are essential for resolving the isotopic peaks of the labeled and unlabeled compounds, which often have very small mass differences. osti.govnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of samples containing deuterium and 15N-labeled compounds. osti.govresearchgate.net

Recent developments in mass spectrometry, including improved ionization sources, mass analyzers with higher resolution and sensitivity, and advanced data analysis software, have greatly enhanced the ability to detect and quantify these isotopically labeled molecules. bioanalysis-zone.com For instance, techniques like multiple-reaction monitoring (MRM) provide high selectivity and sensitivity for targeted quantification. nih.govbioanalysis-zone.com Furthermore, specialized techniques like chemical reaction interface/mass spectrometry (CRIMS) have been developed for the selective detection of 13C, 15N, and deuterium-labeled metabolites. osti.govnih.gov

Cellular and In Vitro Systems for L-TYROSINE (D7; 15N) Incorporation

Strategies for Metabolic Incorporation of L-TYROSINE (D7; 15N) in Cellular Models

The successful incorporation of L-TYROSINE (D7; 15N) into cellular proteins is a prerequisite for many of the applications described above, particularly SILAC-based quantitative proteomics. oup.com The primary strategy involves culturing cells in a specially formulated medium that is deficient in the natural amino acid but supplemented with the stable isotope-labeled version. oup.com For complete incorporation, cells are typically grown for several passages in this medium to ensure that the entire cellular proteome is labeled.

Various cell lines, including both prokaryotic and eukaryotic cells, can be effectively labeled using this method. oup.com Commercially available cell culture media optimized for different cell types facilitate this process. oup.com The efficiency of incorporation can be monitored by mass spectrometry to confirm that near-complete labeling has been achieved before proceeding with the quantitative analysis.

Table 2: Research Findings on L-TYROSINE (D7; 15N) Applications

ApplicationKey Finding
Quantitative Proteomics (SILAC) Enables accurate relative quantification of thousands of proteins by metabolic labeling. ckgas.com
Targeted Metabolomics Serves as a reliable internal standard for the precise measurement of L-tyrosine concentrations. otsuka.co.jpshoko-sc.co.jp
Metabolic Tracing Allows for the elucidation of dynamic metabolic fluxes and pathway activities. chromservis.eu
Peptidomics Facilitates the absolute quantification of peptides when used as a labeled internal standard. oup.comresearchgate.net

Cell-Free Protein Synthesis Systems Utilizing L-TYROSINE (D7; 15N)

Cell-free protein synthesis (CFPS) has emerged as a powerful and highly adaptable platform for producing proteins with specific isotopic labels, including L-TYROSINE (D7; 15N). oup.comportlandpress.com This in vitro method utilizes cellular extracts, typically from Escherichia coli or wheat germ, which contain the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors) to synthesize proteins from an exogenous DNA or mRNA template. oup.comoup.com The open nature of CFPS systems offers significant advantages for incorporating stable isotopes like L-TYROSINE (D7; 15N) compared to traditional in vivo expression methods. oup.com

A primary advantage of CFPS is the direct control over the reaction environment, which allows for the efficient incorporation of exogenously supplied labeled amino acids. oup.comsigmaaldrich.com Since the system is not constrained by a cell wall, researchers can supply L-TYROSINE (D7; 15N) at precise concentrations, ensuring high-level incorporation into the target protein. ukisotope.com This methodology circumvents the complexities of cellular metabolism and transport that can affect labeling efficiency in living cells. oup.com

One of the most significant benefits of CFPS is the suppression of isotope scrambling. portlandpress.comukisotope.com In living cells, metabolic pathways can convert one amino acid into another. For instance, aromatic amino acid transaminases can lead to significant nitrogen scrambling between tyrosine and phenylalanine. portlandpress.com CFPS systems, particularly those derived from E. coli extracts, have disrupted metabolic capabilities, which minimizes the enzymatic conversion of the supplied labeled tyrosine into other amino acids. oup.comportlandpress.com This results in a cleaner, more specific labeling pattern, which is crucial for the accuracy of subsequent analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. ukisotope.com Furthermore, methods have been developed to inhibit residual enzymatic activities, such as those of pyridoxal-5'-phosphate (PLP)-dependent enzymes, to further prevent isotope scrambling. ukisotope.com

CFPS is also the method of choice for producing proteins that are toxic to host cells, as the synthesis occurs in an abiotic environment. oup.com Moreover, only the protein of interest, encoded by the supplied template, is synthesized and labeled. This eliminates the need for extensive purification to remove endogenously produced, labeled contaminating proteins, which is a common challenge in cell-based expression. oup.comoup.com Research has demonstrated that CFPS can yield milligram quantities of protein, suitable for structural biology applications. researchgate.net For example, up to 1.8 mg of human cyclophilin A per mL of reaction medium has been achieved. researchgate.net

Table 1: Advantages of Cell-Free Protein Synthesis for L-TYROSINE (D7; 15N) Labeling

Feature Description Research Finding/Advantage Citation
Direct Access The open nature of the system allows direct addition of labeled amino acids to the synthesis reaction. Enables precise control over the concentration of L-TYROSINE (D7; 15N), maximizing incorporation efficiency. oup.comsigmaaldrich.com
Reduced Isotope Scrambling Disrupted metabolic pathways in the cell lysate prevent the conversion of L-TYROSINE (D7; 15N) into other amino acids. Ensures high isotopic purity of the final protein, which is critical for unambiguous NMR data interpretation. Scrambling can be further suppressed by inhibiting residual enzymes. portlandpress.comukisotope.com
Selective Labeling Only the target protein encoded by the provided DNA/mRNA template is synthesized. Simplifies purification as there are no labeled background proteins from the host's cellular machinery. oup.comoup.com
Toxic Protein Expression Synthesis occurs in vitro, bypassing cellular toxicity issues. Allows for the production and labeling of proteins that cannot be expressed in living E. coli or other cellular hosts. oup.com

| High Yield Potential | Optimized systems can produce milligram quantities of protein per milliliter of reaction volume. | Sufficient material can be generated for structural analysis by techniques such as NMR and mass spectrometry. | researchgate.net |

Microbial Growth Media Optimization for Uniform L-TYROSINE (D7; 15N) Labeling in Recombinant Protein Expression

Achieving uniform and high-efficiency labeling of recombinant proteins with L-TYROSINE (D7; 15N) in microbial systems, predominantly E. coli, requires meticulous optimization of the growth medium. nih.gov The goal is to maximize the uptake and incorporation of the expensive labeled amino acid while minimizing its dilution by endogenously synthesized, unlabeled tyrosine and preventing metabolic scrambling. portlandpress.comnih.gov This is typically accomplished using defined minimal media, where the composition of every component is known and can be controlled. nih.govsigmaaldrich.com

A fundamental component of the medium is the primary carbon source. Glucose is commonly used, but its metabolism can sometimes lead to the synthesis of aromatic amino acids via the shikimate pathway, thus diluting the isotopic label. ualberta.ca The use of deuterated carbon sources like D-glucose in D₂O-based media is a standard strategy for producing highly deuterated proteins, which is often desired alongside specific ¹⁵N labeling for advanced NMR studies. ckisotopes.com However, the choice of carbon source can influence metabolic fluxes and must be carefully considered. ualberta.ca

The nitrogen source is also critical. (¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl is almost universally used as the sole nitrogen source to achieve uniform ¹⁵N labeling across all amino acids. nih.gov When specific labeling of tyrosine is desired on a ¹⁵N-labeled background, both a ¹⁵N nitrogen source and labeled L-TYROSINE (D7; ¹⁵N) are added to the medium.

To ensure that the supplied L-TYROSINE (D7; 15N) is not diluted by de novo synthesis, several strategies are employed:

Use of Auxotrophic Strains: Employing E. coli strains that are auxotrophic for tyrosine (i.e., unable to synthesize it) is a direct approach, though not always feasible or necessary if other optimization strategies are effective.

Inhibition of Biosynthetic Pathways: Chemical inhibitors of the aromatic amino acid biosynthesis pathway can be used. For example, glyphosate, an inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, can suppress the endogenous production of chorismate, the precursor to all three aromatic amino acids. ualberta.ca

Media Supplementation: The composition of the media can be fine-tuned to direct metabolic resources. The addition of other unlabeled aromatic amino acids, like phenylalanine and tryptophan, can sometimes help to repress the common biosynthetic pathway, although care must be taken to avoid transaminase activity that can cause isotope scrambling. portlandpress.com The very low solubility of L-tyrosine (approx. 0.45 mg/mL) also presents a challenge, often requiring careful pH management of stock solutions or fed-batch strategies to maintain an adequate supply during high-density cell growth.

Research has shown that optimizing factors such as pH, temperature, and the concentration of the L-tyrosine substrate is highly effective for maximizing incorporation. dergipark.org.tr Auto-induction media are also frequently used for high-density cultures, allowing for high protein yields without the need for manual induction. nih.gov For example, a yield of approximately 6 mg of purified ¹⁵N-labeled Aβ42 peptide per liter of auto-induction minimal medium has been reported. nih.gov

Table 2: Key Parameters for Microbial Media Optimization for L-TYROSINE (D7; 15N) Labeling

Parameter Component/Condition Purpose & Considerations Research Finding Citation
Carbon Source D-Glucose, Glycerol Primary energy source. Use of ¹³C-labeled glucose for uniform ¹³C labeling or in D₂O for deuteration. Choice affects metabolic byproducts. Fumarate as a carbon source in D₂O allows for stereospecific labeling of certain amino acids. sigmaaldrich.comualberta.ca
Nitrogen Source ¹⁵NH₄Cl, (¹⁵NH₄)₂SO₄ Provides the ¹⁵N isotope for uniform background labeling of all amino acids. Used as the sole nitrogen source to achieve >98% isotopic enrichment for lysine (B10760008) production in Brevibacterium flavum. nih.gov
Labeled Precursor L-TYROSINE (D7; ¹⁵N) The specific labeled amino acid to be incorporated. Low solubility (0.45 mg/mL) requires optimization of delivery, such as pH-adjusted stock solutions or fed-batch strategies.
Biosynthesis Inhibition Unlabeled Phenylalanine & Tryptophan Supplementation can repress the common aromatic amino acid synthesis pathway. Aromatic amino acid transaminases can cause significant nitrogen scrambling between tyrosine and phenylalanine. portlandpress.com
Growth Conditions Temperature, pH, Incubation Time Optimization is crucial for maximizing both cell density and protein expression. For tyrosinase production in Bacillus sp., optimal conditions were found to be 40°C and pH 7.0. dergipark.org.tr

| Media Type | Minimal Media, Auto-induction Media | Defined minimal media provide control over all nutrients. Auto-induction media support high-density growth and automatic protein expression. | Use of an auto-induction system in minimal media yielded ~6 mg/L of purified ¹⁵N isotope-labeled Aβ42 peptide. | nih.gov |

Advanced Research Applications of L Tyrosine D7; 15n

Elucidation of Metabolic Fluxes and Pathways

Metabolic flux analysis is a powerful tool for quantifying the rates of metabolic reactions within a biological system. creative-proteomics.com By introducing stable isotope tracers like L-TYROSINE (D7; 15N), scientists can track the movement of atoms through interconnected metabolic pathways, providing a dynamic view of cellular activity that cannot be obtained from static metabolite concentrations alone. nih.goveurisotop.comnih.gov

Tracing Carbon and Nitrogen Flow in Central Metabolism via L-TYROSINE (D7; 15N)

The dual labeling of L-TYROSINE (D7; 15N) is particularly advantageous for dissecting the intricate network of central metabolism, where carbon and nitrogen pathways are deeply intertwined. nih.gov The 15N label allows for the tracking of nitrogen as it is transferred during transamination reactions, crucial for the synthesis and degradation of amino acids. creative-proteomics.commdpi.com Simultaneously, the D7 label tracks the carbon backbone of the tyrosine molecule as it is catabolized or used in anabolic processes.

This approach enables the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov For instance, in studies of microbial metabolism, using dual-labeled substrates allows researchers to resolve the central carbon and nitrogen co-metabolism with high resolution. nih.govbiorxiv.org This provides quantitative data on the flow of metabolites through key pathways like the TCA cycle, glycolysis, and amino acid biosynthesis. mdpi.com While a specific study detailing flux values using L-TYROSINE (D7; 15N) is not available, the principle is demonstrated in studies using other dual-labeled amino acids. The strength of this method lies in providing quantitative flux measurements for nitrogen metabolism alongside carbon fluxes, which is a significant advancement over single-isotope tracing. nih.gov

Metabolic FluxContributorFlux Value (relative to uptake rate)
Tyrosine BiosynthesisChorismateData not available for L-TYROSINE (D7; 15N)
Nitrogen DonationTransaminationData not available for L-TYROSINE (D7; 15N)
Carbon Skeleton FateTCA Cycle IntermediatesData not available for L-TYROSINE (D7; 15N)

Table 1: Representative Data for Metabolic Flux Analysis. This table illustrates the type of data that can be generated using dual-labeled amino acid tracers. The values represent the relative flux of metabolites through specific pathways. Note: Specific flux data from L-TYROSINE (D7; 15N) studies are not publicly available; this table is representative of the methodology.

Investigation of Anabolic and Catabolic Pathways Involving Tyrosine Derivatives

L-tyrosine is a precursor for a host of critical biomolecules, including neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and melanin (B1238610). snmjournals.orgresearchgate.net It is synthesized via the shikimic acid pathway, starting from chorismate. physiology.org Isotope tracers are instrumental in studying both the anabolic pathways that produce these derivatives and the catabolic pathways that break down tyrosine. otsuka.co.jpnih.gov

By administering L-TYROSINE (D7; 15N) and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of tyrosine into these specialized pathways. For example, early studies using deuterated phenylalanine, the precursor to tyrosine, demonstrated that 20-30% of tyrosine in rat proteins was derived from the labeled phenylalanine, confirming the primary metabolic link. nih.gov This type of analysis can reveal the activity of key enzymes, such as tyrosine hydroxylase in catecholamine synthesis or tyrosinase in melanin production. Conversely, tracing the labeled catabolites of tyrosine provides insight into its degradation pathways, which is crucial for understanding metabolic disorders like tyrosinemia.

Quantitative Assessment of Metabolic Pathway Activity Using L-TYROSINE (D7; 15N) Tracers

A key application of stable isotope tracers is the move from qualitative pathway mapping to quantitative flux analysis. nih.gov By measuring the rate of appearance of labeled atoms in product molecules and applying mathematical models, researchers can calculate the flux, or rate of metabolite flow, through a specific pathway. researchgate.netnih.govreading.ac.ukcambridge.org

Using L-TYROSINE (D7; 15N) allows for a more refined quantitative assessment. For example, the rate of phenylalanine conversion (hydroxylation) to tyrosine can be precisely measured. nih.govanimbiosci.org In human studies, this has been used to understand disorders like phenylketonuria (PKU). nih.gov The rate of tyrosine oxidation can also be determined, providing a complete picture of its metabolic fate. nih.gov These quantitative measurements are critical for building comprehensive metabolic models and understanding how disease states or therapeutic interventions alter metabolic networks. nih.govmdpi.com

Studies in Protein Synthesis and Turnover Rates

The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health, adaptation, and response to stimuli. nih.gov Stable isotope-labeled amino acids, including L-TYROSINE (D7; 15N), are essential tools for measuring these dynamic processes in vivo. isotope.comresearchgate.netunits.itacs.org

Measurement of Protein Synthesis Kinetics with L-TYROSINE (D7; 15N) Labeling

Protein synthesis rates can be determined by measuring the rate of incorporation of a labeled amino acid tracer into proteins over time. nih.gove-acnm.org In a typical experiment, a subject or cell culture is administered L-TYROSINE (D7; 15N). As new proteins are synthesized, they will incorporate this "heavy" tyrosine. By taking tissue or blood samples over time, isolating proteins, and using mass spectrometry to measure the ratio of heavy to light tyrosine, the fractional synthesis rate (FSR) of proteins can be calculated. physiology.orgphysiology.org

ParameterLOW-FIT (n=5)FIT (n=6)P-value
Phenylalanine Flux (μmol·kg FFM⁻¹·h⁻¹)58.7 ± 4.460.0 ± 3.8NS
Tyrosine Flux (μmol·kg FFM⁻¹·h⁻¹)44.8 ± 3.148.0 ± 2.9NS
Protein Synthesis (from Phe Flux) (μmol·kg FFM⁻¹·h⁻¹)43.5 ± 4.449.9 ± 4.00.06
Net Protein Oxidation (μmol·kg FFM⁻¹·h⁻¹)15.2 ± 1.110.1 ± 1.00.02
Net Protein Balance (μmol·kg FFM⁻¹·h⁻¹)-15.2 ± 1.1-10.1 ± 1.00.02

Table 2: Phenylalanine and Tyrosine Kinetics in Men with Different Aerobic Fitness Levels. Data represents mean ± SEM. FFM: Fat-Free Mass. NS: Not Significant. This table shows how labeled tracers are used to determine various parameters of whole-body protein turnover. Adapted from data presented in a study on aerobic fitness and protein metabolism. nih.gov

Analysis of Protein Degradation Dynamics Through Isotopic Dilution Approaches

Protein degradation, or proteolysis, is the other side of the protein turnover coin. It can be measured using the principle of isotopic dilution. animbiosci.orgnih.gov If a labeled amino acid that cannot be reutilized for synthesis is used, its rate of release from tissue reflects the rate of protein breakdown. nih.gov

When using tracers like L-TYROSINE (D7; 15N), the rate of protein degradation is often calculated indirectly. In a steady-state condition, the flux of an essential amino acid like phenylalanine is an index of whole-body protein breakdown, as it is derived solely from proteolysis. e-acnm.orgnih.gov By measuring the appearance rate of unlabeled (light) tyrosine derived from protein breakdown, which dilutes the infused labeled tracer, one can estimate the rate of proteolysis. animbiosci.org This approach, often part of a larger model that also measures synthesis, allows for the calculation of net protein balance (synthesis minus degradation), providing a crucial indicator of whether a tissue is in an anabolic (building up) or catabolic (breaking down) state. nih.goveur.nl

Investigations into Neurotransmitter Biosynthesis Research

L-Tyrosine is a fundamental amino acid that serves as the initial building block for the synthesis of catecholamines, a critical class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). caymanchem.comcreative-proteomics.com These molecules are integral to numerous physiological and cognitive processes. The use of isotopically labeled L-Tyrosine, specifically L-TYROSINE (D7; 15N), has become an indispensable tool in neurochemistry and pharmacology, allowing researchers to meticulously track and quantify the intricate steps of neurotransmitter production in living systems. This stable isotope-labeled compound acts as a tracer, distinguishable from its naturally occurring counterpart, enabling precise analysis of metabolic pathways. medchemexpress.com

Tracing the Conversion of L-TYROSINE (D7; 15N) to Catecholamines

Stable isotope labeling is a powerful methodology for conducting metabolic flux analysis and tracing biochemical pathways. L-TYROSINE (D7; 15N) is an ideal tracer for studying catecholamine biosynthesis due to its distinct molecular weight compared to endogenous L-Tyrosine. The incorporation of seven deuterium (B1214612) (D) atoms and one heavy nitrogen (15N) atom results in a significant mass increase, which can be readily detected and quantified using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com

When introduced into a biological system, L-TYROSINE (D7; 15N) enters the same metabolic pathway as unlabeled L-Tyrosine. Researchers can then monitor the appearance of the heavy isotopes in the downstream metabolites. By taking samples over time and analyzing them with MS, a dynamic picture of the conversion process emerges, revealing the rates of synthesis and turnover of each catecholamine. This method provides high precision and sensitivity for quantifying the flux through the catecholamine synthesis pathway.

Table 1: Mass Shift of Catecholamine Pathway Metabolites Using L-TYROSINE (D7; 15N)

CompoundUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Increase (Da)
L-Tyrosine181.07189.12+8
L-DOPA197.07205.12+8
Dopamine153.08161.13+8
Norepinephrine169.07177.12+8
Epinephrine183.09191.14+8

Note: The table displays simplified monoisotopic masses for illustrative purposes. The actual mass increase from the D7 and 15N labels is precisely tracked by high-resolution mass spectrometry.

Enzymatic Mechanisms of Tyrosine Hydroxylase and Aromatic L-Amino Acid Decarboxylase Using L-TYROSINE (D7; 15N) Precursors

The biosynthesis of dopamine from L-Tyrosine is a two-step enzymatic process. The use of L-TYROSINE (D7; 15N) allows for detailed investigation into the kinetics and mechanisms of the enzymes responsible: Tyrosine Hydroxylase and Aromatic L-Amino Acid Decarboxylase.

Tyrosine Hydroxylase (TH): This enzyme is responsible for the first and rate-limiting step in the synthesis of all catecholamines. wikipedia.orgnih.gov It catalyzes the hydroxylation of L-Tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA), utilizing molecular oxygen and tetrahydrobiopterin (B1682763) as cofactors. wikipedia.org By providing L-TYROSINE (D7; 15N) as the substrate, scientists can precisely measure the activity of TH in various experimental conditions, including in cell cultures and in vivo models. The rate at which labeled L-DOPA is produced is a direct reflection of TH's catalytic activity, offering insights into how the enzyme is regulated by phosphorylation, feedback inhibition, and other factors. nih.govuib.no

Aromatic L-Amino Acid Decarboxylase (AADC): Following its synthesis, L-DOPA is rapidly converted to dopamine by AADC (also known as DOPA decarboxylase). wikipedia.orguniprot.org This enzyme removes the carboxyl group from L-DOPA. By tracing the isotopic label from L-TYROSINE (D7; 15N) through to L-DOPA and then to dopamine, researchers can study the sequential action and efficiency of the TH and AADC enzymatic cascade. nih.gov This approach is crucial for understanding disorders where AADC activity is deficient, leading to a severe lack of catecholamines and serotonin. medlink.com

Figure 1: Catecholamine Biosynthesis Pathway

Generated mermaid

Enzymatic Reaction Mechanism Studies

Beyond tracing metabolic pathways, isotopically labeled compounds like L-TYROSINE (D7; 15N) are sophisticated tools for dissecting the intricate molecular mechanisms of enzyme catalysis. They allow researchers to probe the interactions within an enzyme's active site and to determine the rate-limiting steps of a reaction.

Probing Active Site Interactions and Substrate Specificity with L-TYROSINE (D7; 15N)

The precise arrangement of a substrate within an enzyme's active site is fundamental to its catalytic function. L-TYROSINE (D7; 15N) can be used as a probe to map these interactions. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can leverage the 15N isotope to monitor the chemical environment of the substrate's amino group as it binds to the enzyme. isotope.comisotope.com This provides valuable data on which amino acid residues in the enzyme's active site are crucial for holding the substrate in the correct orientation for the reaction to occur. nih.gov

For instance, studies on Tyrosine Hydroxylase have identified key residues that form the active site and bind L-Tyrosine. nih.gov By using a labeled substrate like L-TYROSINE (D7; 15N) in conjunction with site-directed mutagenesis of the enzyme, researchers can systematically assess the contribution of each active site residue to substrate binding and turnover. If a mutation reduces the enzyme's ability to process the labeled substrate, it indicates that the altered residue plays a significant role in the catalytic mechanism. d-nb.info

Table 2: Key Residues in the Active Site of Tyrosine Hydroxylase

Residue TypeFunction in Active Site
Histidine (e.g., His331, His336)Coordinate the catalytic iron atom. nih.gov
Glutamate (e.g., Glu376)Also coordinates the catalytic iron atom. nih.gov
PhenylalanineContributes to the hydrophobic pocket that binds the tyrosine ring.
Serine (e.g., Ser395)Helps to electrostatically stabilize the active site environment. ebi.ac.uk

Understanding Isotope Effects in Tyrosine-Modifying Enzymes

The presence of seven deuterium atoms in L-TYROSINE (D7; 15N) makes it an excellent tool for investigating kinetic isotope effects (KIEs). A KIE is observed when replacing an atom with its heavier isotope alters the rate of a chemical reaction. This phenomenon occurs because the heavier isotope forms a stronger chemical bond, which requires more energy to break.

In the context of an enzymatic reaction, if the cleavage of a carbon-hydrogen (C-H) bond on the substrate is the slowest, rate-determining step, then replacing the hydrogen with deuterium (C-D) will noticeably slow down the reaction. By comparing the reaction rate of normal L-Tyrosine with that of a deuterated version like L-TYROSINE (D7; 15N), scientists can calculate the KIE.

A significant KIE (value greater than 1) suggests that the C-H bond cleavage is part of the rate-limiting step of the catalytic cycle.

A KIE value near 1 implies that C-H bond breaking is not the rate-limiting step.

This method has been applied to study the mechanisms of various enzymes, including tyrosinase, to elucidate the details of the hydroxylation reaction. nih.govppm.edu.plresearchgate.net For Tyrosine Hydroxylase, studying KIEs can help confirm the proposed chemical mechanism, which involves an electrophilic aromatic substitution on the tyrosine ring. ebi.ac.uk

Table 3: Hypothetical Kinetic Isotope Effect Data for an Enzyme

SubstrateReaction Rate (Vmax)KIE (kH/kD)Interpretation
L-Tyrosine (H)100 µM/min-Reference Rate
L-TYROSINE (D7; 15N)25 µM/min4.0C-H(D) bond cleavage is likely the rate-determining step.

Synthetic Methodologies and Isotope Specificity of L Tyrosine D7; 15n

Chemomicrobiological Synthesis Approaches for L-TYROSINE (D7; 15N) Production

A powerful and efficient method for synthesizing isotopically labeled L-Tyrosine involves a combination of chemical and microbiological techniques. researchgate.net This chemomicrobiological approach often utilizes the enzymatic activity of microorganisms to catalyze specific steps in the synthesis, offering high stereoselectivity and regioselectivity. researchgate.netnih.gov

One prominent method employs the enzyme tyrosine phenol-lyase, which can be sourced from bacteria such as Erwinia herbicola or Escherichia intermedia. researchgate.netnih.gov This enzyme catalyzes the synthesis of L-Tyrosine from precursors like phenol (B47542), pyruvate, and ammonia (B1221849). researchgate.netnih.gov To produce L-Tyrosine (D7; 15N), a deuterated phenol precursor and a 15N-labeled ammonia source are used. Specifically, L-[2′,3′,5′,6′-2H4]tyrosine can be synthesized from [U-2H6]phenol and L-serine, while L-[15N]tyrosine can be prepared from [15N]ammonium sulfate, phenol, and pyruvate. researchgate.net

The biotechnological production of L-Tyrosine offers an alternative to purely chemical synthesis, often utilizing biomass feedstocks under milder and more environmentally friendly conditions. nih.gov Early approaches involved creating auxotrophic and antimetabolite-resistant microbial mutants to enhance L-Tyrosine excretion. nih.gov Modern techniques, however, leverage recombinant DNA technology for more targeted genetic modifications to improve strain productivity and yield. nih.gov

Deuteration and 15N-Labeling Strategies for Specific Tyrosine Positions

The strategic placement of deuterium (B1214612) and 15N isotopes within the L-Tyrosine molecule is critical for its application in advanced analytical techniques. Deuteration, particularly the introduction of deuterium at non-exchangeable positions, is highly valuable in biomolecular NMR studies of large proteins as it reduces dipolar broadening of resonances, leading to sharper signals. chemie-brunschwig.ch For L-Tyrosine (D7; 15N), deuteration is typically targeted at the aromatic ring and the aliphatic side chain.

The synthesis of L-[2′,3′,5′,6′-2H4]tyrosine from deuterated phenol demonstrates a common strategy for labeling the aromatic ring. researchgate.net Further deuteration of the side chain can be achieved through various chemical methods. The nitrogen-15 (B135050) label is introduced into the amino group. This is often accomplished by using a 15N-labeled source of nitrogen, such as [15N]ammonium sulfate, during the enzymatic synthesis. researchgate.net

For more complex labeling patterns, such as in L-Tyrosine (13C9, D7, 15N), a combination of labeled precursors is required. isotope.com These highly labeled compounds are instrumental in NMR-based research for probing the structure, dynamics, and binding of biological macromolecules. isotope.com The use of protected amino acids in solid-phase peptide synthesis is another strategy that allows for the precise incorporation of isotopically labeled amino acids into a peptide sequence. shoko-sc.co.jp

Table 1: Common Isotopic Labeling Strategies for L-Tyrosine

IsotopologueLabeled PrecursorsApplication
L-[15N]tyrosine[15N]ammonium sulfate, phenol, pyruvateGeneral 15N labeling
L-[2′,3′,5′,6′-2H4]tyrosine[U-2H6]phenol, L-serineAromatic ring deuteration
L-Tyrosine (D7, 15N)Deuterated precursors, [15N]ammonia sourcePerdeuteration and 15N labeling
L-Tyrosine (13C9, D7, 15N)13C-labeled glucose, D2O, [15N]ammonia sourceTriple labeling for advanced NMR

Evaluation of Isotopic Enrichment and Purity in L-TYROSINE (D7; 15N) Syntheses

Ensuring high isotopic enrichment and chemical purity is paramount for the successful application of L-Tyrosine (D7; 15N). Several analytical techniques are employed to verify the quality of the final product.

Isotopic Enrichment: The level of isotopic enrichment refers to the percentage of a specific isotope at a given atomic position. For instance, an enrichment of 98 atom % D means that at the specified deuterium positions, 98% of the atoms are deuterium. This is a critical parameter, as high enrichment levels are often required for the sensitivity of NMR and mass spectrometry experiments. shoko-sc.co.jp It is important to note that isotopic enrichment is not the percentage of molecules that are fully labeled. For a molecule with multiple labeled sites, the probability of all sites being labeled is the product of the individual enrichment probabilities. ckisotopes.com For example, for a molecule with six carbon atoms each having a 99% chance of being 13C, approximately 94% of the molecules will be fully 13C6 labeled. ckisotopes.com

Chemical Purity: The chemical purity of the labeled compound is typically determined by High-Performance Liquid Chromatography (HPLC). A high chemical purity, often ≥98%, ensures that the sample is free from contaminants that could interfere with experimental results. shoko-sc.co.jp

Analytical Methods: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to assess both isotopic enrichment and chemical purity. shoko-sc.co.jp Mass spectrometry can determine the mass shift resulting from the incorporated isotopes, providing a direct measure of labeling efficiency. NMR spectroscopy provides detailed structural information and can confirm the specific positions of the isotopic labels within the molecule. isotope.comshoko-sc.co.jp A Certificate of Analysis (CoA) is typically provided with commercially available isotopically labeled compounds, detailing the results of these quality control tests. chemie-brunschwig.ch

Table 2: Quality Control Parameters for L-TYROSINE (D7; 15N)

ParameterTypical SpecificationAnalytical Method(s)
Isotopic Enrichment (D)≥98 atom %Mass Spectrometry, NMR
Isotopic Enrichment (15N)≥98 atom %Mass Spectrometry, NMR
Chemical Purity≥98%HPLC

Computational and Bioinformatic Approaches for L Tyrosine D7; 15n Data Analysis

Algorithms for Deconvoluting NMR Spectra from L-TYROSINE (D7; 15N) Labeled Proteins

The incorporation of L-Tyrosine (D7; 15N) into proteins introduces specific isotopic labels that are detectable by NMR spectroscopy. Deuteration (D7) helps in simplifying complex proton NMR spectra by reducing signals and narrowing line widths, while the 15N label allows for the use of powerful heteronuclear correlation experiments. acs.org However, even with these labeling strategies, the resulting spectra can be congested, requiring advanced algorithms for deconvolution to extract meaningful structural and dynamic information.

Deconvolution algorithms aim to separate overlapping signals in NMR spectra to resolve individual resonance peaks. This is particularly crucial for large proteins or intrinsically disordered proteins where spectral overlap is a significant challenge. rsc.org For proteins labeled with L-Tyrosine (D7; 15N), specific deconvolution approaches are employed:

Virtual Decoupling: This post-acquisition processing technique computationally removes the effects of scalar couplings (J-couplings) from the spectra. rsc.org For L-Tyrosine (D7; 15N), this would be particularly useful in resolving the signals of the remaining protons coupled to 15N. An example is the deconvolution of J-coupling in HNCA experiments to improve resolution and sensitivity. rsc.org

Compressed Sensing (CS): CS is a signal processing technique that allows for the reconstruction of high-resolution spectra from a reduced set of non-uniformly sampled data points. rsc.org This method is highly effective in deconvoluting crowded spectra and can be combined with virtual decoupling to enhance resolution significantly. rsc.org

Spin-Echo Filtering and Dual Carbon Label Selective (DCLS) HSQC: In complex systems with multiple labeled species, pulse sequences like DCLS ¹H/¹⁵N HSQC can be used to simultaneously detect and deconvolute the spectra from each component. nih.gov While the primary focus is often on distinguishing different protein partners, the underlying principles of selective excitation and dephasing can be adapted to resolve signals within a single protein labeled with various isotopes.

The application of these algorithms allows researchers to overcome the inherent limitations of NMR spectroscopy for large and complex biomolecules, enabling detailed analysis of protein structure, dynamics, and interactions at the atomic level.

Table 1: Comparison of NMR Deconvolution Algorithms

AlgorithmPrincipleApplication for L-TYROSINE (D7; 15N)Key Advantage
Virtual Decoupling Post-acquisition removal of scalar coupling effects.Resolving proton signals coupled to the ¹⁵N label.Improved spectral resolution without experimental modifications. rsc.org
Compressed Sensing (CS) Reconstruction of spectra from non-uniformly sampled data.Deconvoluting crowded spectral regions in large proteins.Reduced measurement time and enhanced sensitivity. rsc.org
Spin-Echo Filtering Selective detection of specific isotopically labeled species.Distinguishing signals from L-Tyrosine residues in different environments or interaction states.Enables simultaneous detection and deconvolution of multiple species. nih.gov

Software Tools for Metabolic Flux Analysis Using Isotopic Tracing Data from L-TYROSINE (D7; 15N)

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers like L-Tyrosine (D7; 15N) is central to MFA, as the isotopic labeling patterns of downstream metabolites provide crucial information about the active metabolic pathways. nih.gov Several software tools have been developed to handle the complex data generated in these experiments and to calculate metabolic fluxes.

These software packages typically perform several key functions: they correct for natural isotope abundance, calculate the mass isotopomer distributions, and use mathematical models to estimate the intracellular fluxes that best explain the observed labeling patterns.

INCA (Isotopomer Network Compartmental Analysis): INCA is a MATLAB-based software that is widely used for MFA. biorxiv.orgresearchgate.net It supports both steady-state and non-steady-state MFA and can analyze data from both MS and NMR experiments. biorxiv.org For L-Tyrosine (D7; 15N) tracing, INCA can model the incorporation of both deuterium (B1214612) and 15N into various metabolic pathways.

13CFLUX2: This is another comprehensive software suite for flux analysis that supports multi-platform data from MS and NMR. nih.govresearchgate.net Although the name suggests a focus on 13C, the underlying framework can be adapted for other tracers like 15N and deuterium. nih.gov

Agilent VistaFlux: This software is designed for qualitative flux analysis and works with Agilent's TOF-based LC/MS systems. lcms.cz It supports common heavy isotopes like 13C, 15N, and 2H (deuterium), making it suitable for experiments with L-Tyrosine (D7; 15N). lcms.cz VistaFlux provides visualizations of metabolic fluxes mapped onto biochemical pathways. lcms.cz

PollyPhi: This is a cloud-based tool designed for processing and analyzing isotope-labeled metabolic flux data. waters.com It can be integrated into automated workflows, such as with the Symphony Data Pipeline, to handle data conversion, peak integration, and visualization of isotopic incorporation. waters.com

ML-Flux: A recent development in the field is the use of machine learning to streamline MFA. ML-Flux is a two-stage machine learning framework that can quantify metabolic fluxes from isotope tracing data orders-of-magnitude faster than traditional least-squares methods. biorxiv.org

Table 2: Software Tools for Metabolic Flux Analysis

SoftwareKey FeaturesSupported IsotopesPlatform
INCA Steady-state and non-steady-state MFA, supports MS and NMR data.¹³C, ¹⁵N, ²H nih.govbiorxiv.orgresearchgate.netMATLAB
13CFLUX2 Multi-platform data analysis, statistical analysis of fluxes.Primarily ¹³C, adaptable for others. nih.govresearchgate.netnih.govMulti-platform
VistaFlux Qualitative flux analysis, pathway visualization.¹³C, ¹⁵N, ²H lcms.czAgilent LC/TOF and Q-TOF systems
PollyPhi Cloud-based, automated workflow integration.Supports various isotope labeling. waters.comCloud-based
ML-Flux Machine learning-based, rapid flux quantitation.¹³C, ²H biorxiv.orgWebtool

Data Processing and Interpretation in Quantitative Mass Spectrometry for L-TYROSINE (D7; 15N) Experiments

Quantitative mass spectrometry is a primary technique for analyzing samples labeled with L-Tyrosine (D7; 15N), particularly in the field of proteomics. The goal is to accurately quantify the abundance of proteins or peptides containing the isotopic label. This is often achieved through methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where cells are grown in media containing the heavy amino acid. isotope.comcreative-proteomics.com

The data processing and interpretation for such experiments involve several critical steps:

Peak Detection and Identification: The raw mass spectrometry data consists of a series of peaks representing different ions. The first step is to identify the peaks corresponding to peptides containing the unlabeled ("light") and the L-Tyrosine (D7; 15N) labeled ("heavy") amino acid. High-resolution mass spectrometers are crucial for distinguishing the small mass differences between isotopologues. researchgate.net

Quantification: Once the light and heavy peptide peaks are identified, their intensities are measured. The ratio of the heavy to light peak intensity reflects the relative abundance of the protein in the different experimental conditions. isotope.com Software tools are essential for accurate quantification, as they can account for factors like overlapping isotopic envelopes and variations in ionization efficiency.

Statistical Analysis: Statistical tests, such as t-tests and ANOVA, are applied to determine if the observed changes in protein abundance are statistically significant. ckisotopes.com

Several software packages are available to automate and standardize these data processing steps:

MassLynx with TargetLynx: This software combination allows for the management and quantification of data from mass spectrometry experiments, including those with stable isotope-labeled internal standards. lcms.cz

MaxQuant: A popular platform for analyzing high-resolution mass spectrometry data, particularly for SILAC-based quantitative proteomics. It includes algorithms for peptide identification, quantification, and statistical analysis.

Skyline: A widely used application for building and analyzing targeted proteomics experiments, such as selected reaction monitoring (SRM) and parallel reaction monitoring (PRM). It can be used to quantify peptides containing L-Tyrosine (D7; 15N).

Table 3: Key Steps in Quantitative Mass Spectrometry Data Processing

StepDescriptionImportance for L-TYROSINE (D7; 15N)
Peak Detection Identifying mass-to-charge ratio signals in the raw data.Crucial for distinguishing the heavy-labeled tyrosine from its natural counterpart.
Isotope Pattern Deconvolution Separating the overlapping isotopic signals of a peptide.Necessary to accurately determine the contribution of the D7 and ¹⁵N labels.
Peptide Identification Matching experimental tandem mass spectra to theoretical peptide sequences.Confirms the presence of tyrosine-containing peptides.
Quantification Measuring the area under the curve for light and heavy peptide peaks.Provides the relative or absolute abundance of the protein. isotope.comcreative-proteomics.com
Statistical Validation Applying statistical tests to assess the significance of abundance changes.Ensures the reliability of the quantitative results. ckisotopes.com

Future Directions and Emerging Research Avenues

Development of Novel Isotope-Labeled Tyrosine Analogues for Specialized Research

The synthesis of L-TYROSINE (D7; 15N) represents a significant achievement in stable isotope labeling, but the future lies in the development of an even wider array of tyrosine analogues with unique labeling patterns for highly specialized research questions. While much development in labeled tyrosine has focused on radioactive isotopes for imaging applications like Positron Emission Tomography (PET), the principles of targeted molecular design can be applied to create novel stable isotope probes. nih.gov Researchers can create analogues with different isotopic substitutions to probe specific aspects of protein structure, function, and metabolic fate.

Future research could focus on developing analogues with:

Site-specific labeling : Instead of uniform labeling, isotopes could be placed at specific atoms within the tyrosine molecule (e.g., only on the phenol (B47542) ring or at the alpha-carbon). chempep.com This allows for the precise tracking of specific biochemical transformations.

Combined isotope labeling : Analogues could incorporate other stable isotopes, such as ¹³C or ¹⁸O, in addition to deuterium (B1214612) and ¹⁵N. chempep.comoup.com This would enable multi-dimensional analysis in mass spectrometry or NMR studies, providing richer datasets from a single experiment.

Functionalized analogues : Isotopically labeled tyrosine analogues could be chemically modified with functional groups that act as reporters or cross-linkers to study protein-protein interactions with greater specificity.

These novel analogues will serve as powerful tools for investigating previously inaccessible biological questions, from the subtle dynamics of enzyme active sites to the complex wiring of metabolic networks.

Table 1: Potential Novel Isotope-Labeled Tyrosine Analogues and Their Research Applications

Novel AnalogueIsotope Labeling PatternPotential Research Application
L-Tyrosine (ring-¹³C₆; D₄; ¹⁵N)¹³C on the aromatic ring, deuterium on non-ring carbons, ¹⁵N on the amine groupDistinguishing the metabolic fate of the aromatic ring versus the amino acid backbone.
L-Tyrosine (α-¹³C; 3,5-D₂; ¹⁵N)¹³C at the alpha-carbon, deuterium at specific ring positionsProbing enzymatic mechanisms of tyrosine-metabolizing enzymes and studying protein dynamics via solid-state NMR.
L-Tyrosine (¹⁸O-hydroxyl; D₇; ¹⁵N)¹⁸O on the hydroxyl group, in addition to D₇ and ¹⁵NTracking phosphorylation and dephosphorylation events with high precision in signal transduction pathways.
Photo-activatable L-Tyrosine (D₇; ¹⁵N)Standard D₇ and ¹⁵N labeling plus a photo-reactive group (e.g., diazirine)Identifying transient protein-protein interactions within living cells upon UV activation (photo-crosslinking).

Integration of L-TYROSINE (D7; 15N) Labeling with Multi-Omics Approaches

The true power of modern biological research comes from integrating multiple layers of information, a field known as multi-omics. biorxiv.orgbiorxiv.orgresearchgate.net L-TYROSINE (D7; 15N) is ideally suited to be a cornerstone of such integrative studies. While its application in proteomics through methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is well-established, its future lies in connecting proteomic data with other omics layers like metabolomics, transcriptomics, and fluxomics. figshare.comnih.govnih.gov

By using L-TYROSINE (D7; 15N) as a tracer, researchers can simultaneously measure the rate of protein synthesis (proteomics) and the flow of tyrosine through various metabolic pathways (metabolomics). chempep.com When this data is combined with measurements of gene expression (transcriptomics), a comprehensive, system-wide picture of cellular regulation emerges. For instance, one could determine how a specific stimulus alters the transcription of metabolic enzyme genes, how this affects the flux of tyrosine into different products, and how it changes the synthesis rates of specific protein families. This integrated approach moves beyond static snapshots to provide a dynamic understanding of cellular responses. nih.gov

Table 2: Application of L-TYROSINE (D7; 15N) Across Multi-Omics Platforms

Omics PlatformRole of L-TYROSINE (D7; 15N)Information GainedIntegrated Insight
ProteomicsMetabolic label to distinguish "old" vs. "new" proteins.Protein synthesis and degradation rates (turnover). nih.govCorrelating changes in metabolic pathway activity with the synthesis rates of specific enzymes or protein classes.
Metabolomics / FluxomicsTracer to follow the fate of tyrosine through metabolic networks. chempep.comnih.govFlux rates through pathways like catecholamine synthesis or catabolism.
Transcriptomics(Indirect) Provides context for observed proteomic/metabolomic changes.Changes in gene expression for enzymes, transporters, and signaling proteins.Linking genetic regulation (transcriptional changes) to functional outputs (protein turnover and metabolic flux).
Phosphoproteomics(With ¹⁸O-analogues) Tracing phosphorylation dynamics on tyrosine residues.Rates of site-specific tyrosine phosphorylation in signaling cascades.

Advances in Automation and High-Throughput Screening Using L-TYROSINE (D7; 15N) Tracers

The complexity of multi-omics experiments necessitates a move towards greater automation and higher throughput. Future research using L-TYROSINE (D7; 15N) will benefit significantly from technological advancements in analytical instrumentation and sample handling. ckisotopes.comlcms.cz The development of more sensitive mass spectrometers and robust liquid chromatography systems allows for the analysis of smaller sample volumes with greater speed and accuracy. chempep.comlcms.cz

Emerging workflows will likely involve:

Automated Sample Preparation : Robotic systems for cell culture, sample extraction, and derivatization will reduce manual variability and enable the processing of hundreds of samples simultaneously. lcms.cz

Rapid Analytical Methods : Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) drastically reduce analysis time per sample, making large-scale screens feasible. lcms.cz

Sophisticated Data Analysis Pipelines : Advanced bioinformatics software will be crucial for the automated processing of the vast datasets generated, identifying significant changes in protein turnover or metabolite flux without manual intervention. ckisotopes.com

These advances will transform the scale of experiments possible with L-TYROSINE (D7; 15N), enabling applications in areas like drug discovery, where thousands of compounds could be screened for their effects on tyrosine metabolism and protein synthesis, or in personalized medicine, to analyze metabolic phenotypes across large patient cohorts.

Table 3: Impact of Technological Advances on L-TYROSINE (D7; 15N) Research

TechnologyKey AdvancementImpact on Throughput and Automation
Mass Spectrometry (MS)Increased sensitivity, resolution, and scan speed. chempep.comckisotopes.comAllows for the detection of low-abundance labeled species from smaller samples and enables faster analysis cycles.
Liquid Chromatography (LC)Development of UPLC systems with smaller particle-size columns. lcms.czProvides better separation and significantly shorter run times, increasing the number of samples analyzed per day.
Robotics & Liquid HandlingAutomated platforms for cell culture, protein precipitation, and derivatization. lcms.czMinimizes human error, ensures consistency, and enables parallel processing of 96- or 384-well plates.
Bioinformatics SoftwareAI-driven and cloud-based data processing and statistical analysis.Automates the quantification of labeled peptides/metabolites and the identification of statistically significant changes in large datasets.

Exploration of Deuterium and ¹⁵N Isotope Effects in Biological Systems Beyond Traditional Applications

Perhaps one of the most intriguing future directions is to harness the inherent physical properties of the isotopes in L-TYROSINE (D7; 15N) for purposes other than tracing. Molecules containing heavy isotopes are chemically identical to their "light" counterparts, but they can exhibit slightly different reaction rates due to the Kinetic Isotope Effect (KIE). researchgate.net Deuterium (²H), having twice the mass of protium (B1232500) (¹H), displays the most pronounced KIE of any stable isotope used in biology. researchgate.net This effect arises because the heavier C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and harder to break.

While often considered a minor factor in tracer studies, this effect can be exploited as a research tool itself. The D7 labeling in L-TYROSINE (D7; 15N) means that multiple C-H bonds are replaced with stronger C-D bonds. Future research could explore:

Enzyme Mechanism Studies : By comparing the metabolic processing of labeled versus unlabeled tyrosine, the KIE can reveal which C-H bond-breaking steps are rate-limiting in an enzymatic reaction. researchgate.net

Metabolic Perturbation : The deuterium KIE can subtly slow down metabolic pathways that involve breaking C-H bonds in tyrosine. This "metabolic editing" could be used to study the downstream consequences of reduced pathway flux without using genetic knockouts or pharmacological inhibitors. researchgate.net

Protein Stability and Dynamics : The replacement of hydrogen with deuterium can alter hydrogen bonding networks and van der Waals interactions, potentially affecting protein folding, stability, and dynamics. These subtle perturbations could be used to study the energetic landscapes of proteins.

This avenue of research repurposes the isotope label from a passive tracker (B12436777) to an active modulator, offering a novel, non-invasive method to probe the fundamentals of biological systems.

Table 4: Comparison of Traditional vs. Exploratory Uses of Isotope Labels

Application TypePrimary GoalUnderlying PrincipleExample with L-TYROSINE (D7; ¹⁵N)
Traditional Tracer To track the movement and incorporation of the molecule.The isotopic label acts as a "tag" for detection by MS or NMR, assuming minimal biological difference. Measuring the rate of new protein synthesis by quantifying the incorporation of the labeled tyrosine.
Exploratory Isotope Effect To study the biological consequences of the isotope's physical properties.The heavier mass of deuterium alters bond energies, leading to measurable changes in reaction rates (KIE). researchgate.netresearchgate.netComparing the rate of dopamine (B1211576) synthesis from labeled vs. unlabeled tyrosine to see if C-H bond cleavage is a rate-limiting step.

Q & A

Q. What ethical and reporting standards apply to preclinical studies using isotopically labeled amino acids?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, detailing isotopic synthesis protocols, dose regimens, and metabolic endpoints. For human trials, include IRB-approved data exclusions and sample size justifications in methods sections, as per NIH reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.